molecular formula C22H22O4 B1251732 Ehretianone

Ehretianone

Cat. No.: B1251732
M. Wt: 350.4 g/mol
InChI Key: HBDVLYQTRSOPRO-BULFRSBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ehretianone is a quinonoid xanthene compound first isolated from the root bark of Ehretia buxifolia (syn. Carmona retusa), a plant native to India, Southeast Asia, and parts of East Asia . Structurally, it belongs to the xanthonoid class, characterized by a fused tricyclic aromatic system with a quinone moiety (Figure 1). This compound has garnered attention for its antisnake venom activity, specifically against Echis carinatus (saw-scaled viper) venom. In preclinical studies, prophylactic administration of this compound (3.75 mg/kg) in mice reduced mortality by 35% compared to untreated controls . Its mechanism involves neutralizing venom phospholipase A2 (PLA2) enzymes, which are critical for toxin-induced hemolysis and myonecrosis .

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

(1S,9S,10R)-6-hydroxy-16-methyl-10-(3-methylbut-2-enyl)-2-oxatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6,12,16-pentaene-11,14-dione

InChI

InChI=1S/C22H22O4/c1-13(2)8-9-21-17-10-14(3)12-22(21,20(25)7-6-19(21)24)26-18-5-4-15(23)11-16(17)18/h4-8,10-11,17,23H,9,12H2,1-3H3/t17-,21-,22+/m0/s1

InChI Key

HBDVLYQTRSOPRO-BULFRSBZSA-N

Isomeric SMILES

CC1=C[C@H]2C3=C(C=CC(=C3)O)O[C@@]4(C1)[C@@]2(C(=O)C=CC4=O)CC=C(C)C

Canonical SMILES

CC1=CC2C3=C(C=CC(=C3)O)OC4(C1)C2(C(=O)C=CC4=O)CC=C(C)C

Synonyms

7-hydroxy-9a-(3-methylbut-2-enyl)-4a,9-(2-methylprop-2-enyl)-4a,9a-dihydro-1,4-dioxoxanthene
ehretianone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ehretianone shares functional and structural similarities with other plant-derived antisnake venom and anti-inflammatory compounds. Below is a detailed comparison based on pharmacological activity, structural features, and mechanisms of action.

Structural Analogs: Quinones and Xanthonoids

Tannin (Compound 72): Source: Black tea (Camellia sinensis) . Activity: Inhibits PLA2 enzymes (43% reduction in specific activity in vitro) and prolongs survival time in mice envenomated by Crotalus atrox and Agkistrodon species . Comparison: Unlike this compound, tannins are polyphenolic polymers with broad-spectrum protein-binding capacity, which may explain their lower specificity but wider efficacy across multiple venom types .

Flavonoids (e.g., Quercetin): Source: Widely distributed in plants (e.g., Hippophae rhamnoides) . Activity: Neutralizes metalloproteases and hyaluronidases in snake venom but shows weaker PLA2 inhibition compared to this compound . Comparison: Flavonoids lack the fused quinonoid-xanthene core of this compound, resulting in distinct binding affinities to venom targets .

Functional Analogs: Antisnake Venom Agents

α-Amyrin, β-Amyrin, and Baurenol: Source: Cordia retusa leaves .

Heparinoid (Hirudoid®): Source: Synthetic heparin analog . Activity: Promotes blood circulation and anti-inflammation but lacks targeted antisnake venom efficacy .

Pharmacological Profile Comparison

Compound Source Key Target Efficacy (Model) Mechanism
This compound Ehretia buxifolia PLA2 enzymes 35% mortality reduction (mice) Direct enzyme inhibition
Tannin (72) Camellia sinensis PLA2 enzymes 43% activity reduction (in vitro) Non-specific protein binding
α/β-Amyrin Cordia retusa COX-2 pathway Analgesic ED50: 12 mg/kg (mice) Anti-inflammatory modulation
Heparinoid Synthetic Blood coagulation N/A (symptom relief) Anticoagulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ehretianone
Reactant of Route 2
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